

Check Availability & Pricing

4-(Hydroxymethyl)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-(Hydroxymethyl)benzoic acid	
Cat. No.:	B556544	Get Quote

An In-depth Technical Guide to the Solubility of **4-(Hydroxymethyl)benzoic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4- (hydroxymethyl)benzoic acid** (p-HMBA) in various organic solvents. The data presented is critical for the design and optimization of crystallization, purification, and formulation processes in the pharmaceutical and chemical industries. **4-(Hydroxymethyl)benzoic acid** is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive drug Eprosartan. [1]

Quantitative Solubility Data

The solubility of **4-(hydroxymethyl)benzoic acid** was determined in a range of pure organic solvents and two binary solvent systems at temperatures from 283.15 K to 323.15 K under atmospheric pressure.[1][2] The experimental data reveals that the solubility of p-HMBA increases with rising temperature across all tested solvents.[1][2]

In the binary solvent system of methanol and water, the solubility of p-HMBA shows a monotonous increase with a higher mole fraction of methanol.[1][2] Conversely, in the ethanol and water binary mixture, the solubility of p-HMBA initially increases and then decreases as the mole fraction of ethanol rises, reaching a maximum at an ethanol mole fraction of 0.8.[1][2]

The following tables summarize the mole fraction solubility (x) of **4-(hydroxymethyl)benzoic acid** in various solvents at different temperatures.

Table 1: Solubility of 4-(Hydroxymethyl)benzoic Acid in Pure Organic Solvents[1][2]

Tempe rature (K)	Metha nol (10²x)	Ethano I (10²x)	1- Propa nol (10²x)	2- Propa nol (10²x)	Ethyl Format e (10²x)	Ethyl Acetat e (10²x)	Isopro pyl Acetat e (10²x)	Butyl Acetat e (10²x)
283.15	4.58	3.89	3.01	3.25	2.15	1.89	1.25	1.05
288.15	5.45	4.65	3.65	3.95	2.65	2.35	1.58	1.32
293.15	6.48	5.55	4.41	4.78	3.25	2.89	1.98	1.65
298.15	7.69	6.61	5.31	5.75	3.96	3.54	2.46	2.05
303.15	9.11	7.85	6.38	6.89	4.81	4.31	3.04	2.54
308.15	10.78	9.31	7.64	8.24	5.82	5.23	3.74	3.14
313.15	12.74	11.02	9.13	9.83	7.01	6.32	4.58	3.86
318.15	15.04	13.04	10.88	11.71	8.43	7.62	5.59	4.73
323.15	17.74	15.41	12.94	13.92	10.11	9.16	6.81	5.78

Table 2: Solubility of **4-(Hydroxymethyl)benzoic Acid** in Methanol + Water Binary Mixtures at $298.15 \, \text{K}[1][2]$

Mole Fraction of Methanol (x1)	Mole Fraction Solubility of p-HMBA (10²x)
0.1	1.25
0.2	2.01
0.3	2.95
0.4	4.05
0.5	5.18
0.6	6.15
0.7	6.89
0.8	7.35
0.9	7.58

Table 3: Solubility of **4-(Hydroxymethyl)benzoic Acid** in Ethanol + Water Binary Mixtures at $298.15 \, \text{K}[1][2]$

Mole Fraction of Ethanol (x1)	Mole Fraction Solubility of p-HMBA (10²x)
0.1	1.58
0.2	2.54
0.3	3.69
0.4	4.81
0.5	5.78
0.6	6.54
0.7	7.01
0.8	7.15
0.9	6.95

Experimental Protocols

The quantitative solubility data presented in this guide were determined using a gravimetric method.[1][2] This reliable and widely used technique involves measuring the mass of solute that dissolves in a known mass of solvent to form a saturated solution at a specific temperature.

Materials and Apparatus:

- 4-(Hydroxymethyl)benzoic acid (p-HMBA) of high purity
- Analytical grade organic solvents
- Jacketed glass vessel
- Thermostatic water bath with temperature control
- Magnetic stirrer
- Analytical balance with high precision
- Filtration unit (e.g., syringe filter)
- Drying oven

Procedure:

- An excess amount of 4-(hydroxymethyl)benzoic acid is added to a known mass of the selected solvent in the jacketed glass vessel.
- The vessel is sealed to prevent solvent evaporation.
- The mixture is continuously agitated using a magnetic stirrer within the thermostatic water bath, which is maintained at the desired temperature.
- The system is allowed to reach solid-liquid equilibrium, a state where the concentration of the dissolved solute is constant. The time to reach equilibrium is typically determined empirically.

- Once equilibrium is achieved, the stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.
- A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a
 pre-heated or pre-cooled syringe to match the experimental temperature and immediately
 filtered to remove any suspended solid particles.
- A known mass of the filtered saturated solution is transferred to a pre-weighed container.
- The solvent is evaporated from the container in a drying oven until a constant weight of the dissolved p-HMBA is obtained.
- The mass of the dissolved p-HMBA and the corresponding mass of the solvent are used to calculate the mole fraction solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of **4-(hydroxymethyl)benzoic acid** solubility.

Click to download full resolution via product page

Caption: Gravimetric method workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-(Hydroxymethyl)benzoic acid solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556544#4-hydroxymethyl-benzoic-acid-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com